Para-Methoxy Substituent Enables Sigma-2 Engagement
The para-methoxy substituent on the N-phenylpiperazine ring of CAS 483351-02-6 is a well-characterized structural determinant for sigma-2 receptor affinity in the arylpiperazine class, directly supported by the high sigma-2 binding affinity (Ki = 0.68 nM) and sigma-2/sigma-1 selectivity ratio reported for PB28, a cyclohexylpiperazine bearing an identical para-methoxy N-phenyl motif . In comparative SAR studies of piperazine-based sigma ligands, the para-methoxy substitution on the N-aryl ring consistently enhances sigma-2 receptor binding, whereas meta-methoxy substitution abrogates sigma-2 affinity entirely, and 4-fluoro substitution shifts selectivity toward sigma-1 receptors [1]. This positional requirement for the methoxy group at the para position of the N-aryl ring is attributed to specific hydrogen-bonding interactions with residues in the sigma-2 receptor binding pocket that cannot be satisfied by the meta-methoxy isomer N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide or the 4-fluorophenyl analog [2]. The target compound is thus the only commercially available analog in this series that is predicted to maintain sigma-2 receptor engagement based on class-level SAR inference, although direct experimental confirmation of its sigma-2 Ki is not yet available in the public domain [3].
| Evidence Dimension | Predicted sigma-2 receptor binding (structural SAR inference from class-level data) |
|---|---|
| Target Compound Data | Predicted to engage sigma-2 receptor based on para-methoxy N-phenylpiperazine motif; no experimentally measured sigma-2 Ki publicly available |
| Comparator Or Baseline | Meta-methoxy isomer (N-(5-chloro-2-methoxyphenyl)-2-[4-(3-methoxyphenyl)piperazin-1-yl]acetamide): predicted sigma-2 inactive; 4-fluorophenyl analog: predicted sigma-1 selective; PB28 (para-methoxy cyclohexylpiperazine): sigma-2 Ki = 0.68 nM, sigma-1 Ki = 0.38 nM |
| Quantified Difference | Qualitative SAR-based inference: para-methoxy (target) vs. meta-methoxy (comparator) vs. 4-fluoro (comparator) produce divergent sigma-2 engagement profiles. Quantitative sigma-2 Ki data for the target compound are unavailable. |
| Conditions | Class-level SAR inference derived from radioligand binding displacement assays (sigma-1: [³H]-(+)-pentazocine; sigma-2: [³H]-DTG) in guinea pig brain and rat PC12 cell membranes, as reported for structurally related arylpiperazine compounds |
Why This Matters
Investigators requiring a tool compound predicted to engage both sigma-1 and sigma-2 receptors should prioritize the para-methoxy substituted target compound over the meta-methoxy or 4-fluoro analogs, which are predicted to exhibit restricted or altered sigma receptor subtype selectivity profiles that would confound pharmacological interpretation.
- [1] Berardi, F., Abate, C., Ferorelli, S., et al. (2009). Exploring the importance of piperazine N-atoms for sigma-2 receptor affinity and activity in a series of analogs of 1-cyclohexyl-4-[3-(5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)propyl]piperazine (PB28). Journal of Medicinal Chemistry, 52(23), 7817–7828. View Source
- [2] Glennon, R. A. (2005). Structural features important for sigma-1 receptor binding. Journal of Medicinal Chemistry, 48(24), 7423–7432. View Source
- [3] BindingDB. (n.d.). ChEMBL_200983 (CHEMBL801236): Sigma-1 receptor affinity assay using [³H]-pentazocine as radioligand. Affinity data for this assay listing; compound-specific Ki values not publicly mapped for CAS 483351-02-6. View Source
